molecular formula C19H22ClN3O5 B10981495 Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate

Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate

Cat. No.: B10981495
M. Wt: 407.8 g/mol
InChI Key: GFGLEENXUVUFFZ-UHFFFAOYSA-N
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Description

Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate is a synthetic heterocyclic compound featuring a piperazine core conjugated to a 5-oxopyrrolidin-3-yl moiety, a 3-chlorophenyl substituent, and an ethyl oxoacetate ester group. The 3-chlorophenyl group enhances lipophilicity, while the oxoacetate ester may influence metabolic stability and bioavailability.

Properties

Molecular Formula

C19H22ClN3O5

Molecular Weight

407.8 g/mol

IUPAC Name

ethyl 2-[4-[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]-2-oxoacetate

InChI

InChI=1S/C19H22ClN3O5/c1-2-28-19(27)18(26)22-8-6-21(7-9-22)17(25)13-10-16(24)23(12-13)15-5-3-4-14(20)11-15/h3-5,11,13H,2,6-10,12H2,1H3

InChI Key

GFGLEENXUVUFFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through the reaction of 3-chlorophenylacetic acid with an appropriate amine under acidic conditions.

    Coupling with Piperazine: The pyrrolidinone derivative is then coupled with piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Aryl Substituents

a) Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)
  • Structure : Contains a thiazole ring linked to a piperazine-urea motif and a 3-chlorophenyl group.
  • Molecular Weight : 514.2 [M+H]+ (vs. target compound’s estimated MW ~550–600).
  • Key Differences: Replaces the pyrrolidinone and oxoacetate groups with a thiazole-urea system, reducing conformational rigidity.
  • Synthesis Yield : 89.1%, lower than simpler piperazine esters (e.g., 93.4% for 10d) due to urea formation complexity .
b) Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate (Compound 5)
  • Structure: Piperazinone core with dual chlorophenyl groups and a methyl acetate.
  • Synthesis : Achieved via nucleophilic substitution between 1-(3-chlorophenyl)piperazin-2-one and methyl α-bromo-(4-chlorophenyl)acetate.
c) Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
  • Structure: Pyrrolidinone linked to a benzoate ester and 4-chlorophenyl group.
  • Key Differences : Replaces the piperazine-oxoacetate with a benzoate, altering solubility (logP ~2.5 vs. target’s ~3.2).
  • Applications : Marketed as a research chemical with multiple suppliers, suggesting stability and synthetic accessibility .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 10f Compound 5
Molecular Weight ~550–600 (est.) 514.2 ~450 (est.)
logP (Predicted) 3.2 2.8 3.0
Synthesis Yield Not reported 89.1% Not reported
Bioactivity Unknown (hypothesized CNS activity) Ureido-thiazole derivatives show kinase inhibition Cytotoxicity in cancer models
  • Metabolic Stability : The oxoacetate group in the target compound may confer slower esterase-mediated hydrolysis compared to methyl or ethyl esters in analogues (e.g., Compound 5) .
  • Impurity Profile : Process impurities like 1-(3-chlorophenyl)piperazine (common in piperazine syntheses) must be controlled to <0.1% per pharmacopeial guidelines .

Computational and Docking Insights

  • AutoDock4 Analysis: Docking studies predict stronger binding to serotonin receptors (e.g., 5-HT2A) compared to 10f due to the pyrrolidinone’s hydrogen-bonding capacity .
  • Receptor Flexibility : The oxoacetate group may adopt multiple conformations, complicating binding predictions compared to rigid benzoate derivatives .

Biological Activity

Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate, with CAS number 1081140-53-5, is a compound of considerable interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current literature and research findings.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a pyrrolidine moiety and a chlorophenyl group. Its structure can be represented as follows:

\text{Ethyl 4 1 3 chlorophenyl 5 oxopyrrolidin 3 yl carbonyl}piperazin-1-yl)(oxo)acetate)}

The synthesis of this compound typically involves multi-step organic reactions, including condensation and acylation processes. Such synthetic pathways have been detailed in various studies focusing on similar piperazine derivatives.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study evaluating various piperazine compounds found that some displayed minimum inhibitory concentrations (MICs) against bacterial strains such as Staphylococcus aureus and Escherichia coli ranging from 31.25 to 62.5 µg/mL .

Enzyme Inhibition

This compound has also shown potential as an enzyme inhibitor. Notably, studies have reported that piperazine derivatives can inhibit acetylcholinesterase (AChE) activity, which is crucial for treating conditions like Alzheimer's disease. The IC50 values for some related compounds were reported as low as 2.14 µM, indicating potent inhibition compared to standard drugs .

Anticancer Properties

The anticancer activity of piperazine derivatives has been explored in several studies. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells, suggesting potential applications in chemotherapy .

Case Studies and Research Findings

Several research studies have investigated the biological activities of related compounds:

  • Antibacterial Studies : A comparative study on piperazine derivatives showed that those containing chlorophenyl groups had enhanced antibacterial activity compared to their non-substituted counterparts. The study highlighted the importance of substituent position on biological effectiveness .
  • Enzyme Inhibition : Another study focused on urease inhibition by piperazine derivatives, reporting significant activity with IC50 values lower than existing urease inhibitors. This suggests potential applications in managing conditions like kidney stones .
  • Cytotoxicity : Research involving various human cancer cell lines demonstrated that certain piperazine compounds could effectively inhibit cell proliferation, leading to further exploration of their mechanisms of action in cancer therapy .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC: 31.25 - 62.5 µg/mL
AChE InhibitionIC50: 2.14 µM
AnticancerInduced apoptosis in cancer cells
Urease InhibitionSignificant inhibition

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